molecular formula C35H31FN6O4S B1658689 N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE CAS No. 6184-15-2

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE

Cat. No.: B1658689
CAS No.: 6184-15-2
M. Wt: 650.7 g/mol
InChI Key: MSULBUSQYDJZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a fluorophenyl group, a methoxyphenyl group, a dihydropyrazolyl group, a triazolyl group, and a phenoxyacetamide group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Dihydropyrazole Core: This step involves the reaction of 4-fluorobenzaldehyde with 4-methoxyphenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone. The hydrazone is then cyclized to form the dihydropyrazole core.

    Introduction of the Triazole Ring: The dihydropyrazole core is reacted with phenyl isothiocyanate to introduce the triazole ring. This step typically requires a base such as triethylamine and a solvent like dichloromethane.

    Attachment of the Phenoxyacetamide Group: The triazole intermediate is then reacted with phenoxyacetyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxides of the phenyl groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenyl)-1-(((3-(4-morpholinyl)pr)amino)carbonyl)vinyl)benzamide
  • N-(2-(4-fluorophenyl)-1-(((3-(4-morpholinyl)pr)amino)carbonyl)vinyl)benzamide

Uniqueness

N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-PHENOXYACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

6184-15-2

Molecular Formula

C35H31FN6O4S

Molecular Weight

650.7 g/mol

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C35H31FN6O4S/c1-45-28-18-14-24(15-19-28)30-20-31(25-12-16-26(36)17-13-25)42(40-30)34(44)23-47-35-39-38-32(41(35)27-8-4-2-5-9-27)21-37-33(43)22-46-29-10-6-3-7-11-29/h2-19,31H,20-23H2,1H3,(H,37,43)

InChI Key

MSULBUSQYDJZRK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=CC=C5)CNC(=O)COC6=CC=CC=C6

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NN=C(N4C5=CC=CC=C5)CNC(=O)COC6=CC=CC=C6

Origin of Product

United States

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